molecular formula C11H13N3O2 B186481 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 52664-01-4

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B186481
CAS RN: 52664-01-4
M. Wt: 219.24 g/mol
InChI Key: TTXVZCLTILVGML-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI string for this compound is InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h5-6H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate include a molecular weight of 219.24 g/mol, an XLogP3-AA of 1.3, and a topological polar surface area of 56.5 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Reactivity and Synthesis

  • Synthesis of Derivatives : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is involved in the synthesis of various derivatives, including pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, showcasing its reactivity with different reagents. For instance, ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates react to form these derivatives, which are further transformed into diverse compounds with potential biological activities (Bruni et al., 1994).

Biological and Pharmacological Potential

  • Antimicrobial Activity : Some derivatives synthesized from ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate have been studied for their antimicrobial properties. However, it is important to note that not all tested compounds show significant activity in this regard (Bruni et al., 1996).

  • Potential in Cancer Research : There is evidence suggesting the involvement of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives in the synthesis of compounds with potential anticancer activities. For example, some derivatives have shown effectiveness in inhibiting the proliferation of cancer cell lines (Liu et al., 2016).

Chemical and Structural Insights

  • Crystal Structure Analysis : The crystal structure of compounds derived from ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can provide valuable insights into their chemical properties and potential applications in various fields, including material science and drug design (Wu et al., 2005).

Novel Compound Synthesis

  • Novel Compounds Synthesis : The compound is used as a precursor in the synthesis of novel compounds, including those with potential biological importance, such as antimicrobial agents and inhibitors of RNA polymerase (Abdallah & Elgemeie, 2022).

properties

IUPAC Name

ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXVZCLTILVGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352432
Record name ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

52664-01-4
Record name ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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